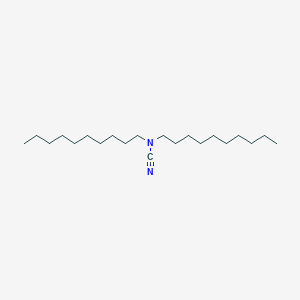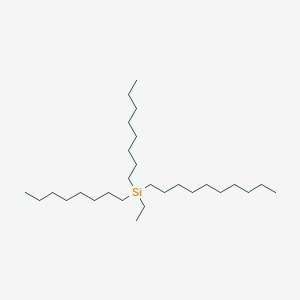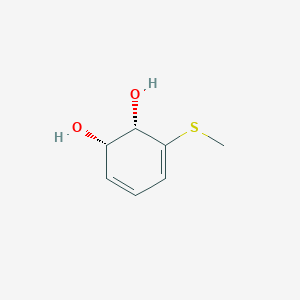![molecular formula C22H18Mg B14290334 Magnesium bis[(naphthalen-1-yl)methanide] CAS No. 113279-89-3](/img/structure/B14290334.png)
Magnesium bis[(naphthalen-1-yl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bis[(naphthalen-1-yl)methanide] is an organomagnesium compound that features a magnesium atom bonded to two naphthalen-1-ylmethanide ligands. This compound is of interest due to its unique structure and reactivity, which make it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium bis[(naphthalen-1-yl)methanide] can be synthesized through the reaction of magnesium with naphthalen-1-ylmethanide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for magnesium bis[(naphthalen-1-yl)methanide] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bis[(naphthalen-1-yl)methanide] undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bis[(naphthalen-1-yl)methanide] include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in solvents like THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving magnesium bis[(naphthalen-1-yl)methanide] depend on the specific reactants used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce substituted naphthalenes .
Applications De Recherche Scientifique
Magnesium bis[(naphthalen-1-yl)methanide] has several scientific research applications, including:
Mécanisme D'action
The mechanism by which magnesium bis[(naphthalen-1-yl)methanide] exerts its effects involves the transfer of electrons from the magnesium center to the reactants. This electron transfer facilitates the reduction or substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bis(phenylmethanide): Similar in structure but with phenyl groups instead of naphthalen-1-yl groups.
Magnesium bis[(2-naphthyl)methanide]: Similar but with the naphthyl group in the 2-position instead of the 1-position.
Uniqueness
Magnesium bis[(naphthalen-1-yl)methanide] is unique due to the presence of the naphthalen-1-yl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
113279-89-3 |
|---|---|
Formule moléculaire |
C22H18Mg |
Poids moléculaire |
306.7 g/mol |
InChI |
InChI=1S/2C11H9.Mg/c2*1-9-5-4-7-10-6-2-3-8-11(9)10;/h2*2-8H,1H2;/q2*-1;+2 |
Clé InChI |
YWDKRLOQQMCBHN-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=CC=CC2=CC=CC=C12.[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


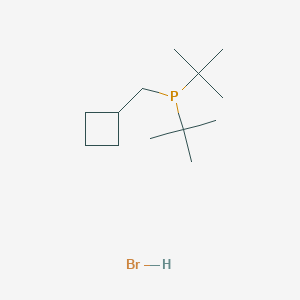

![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
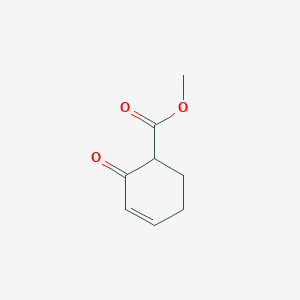

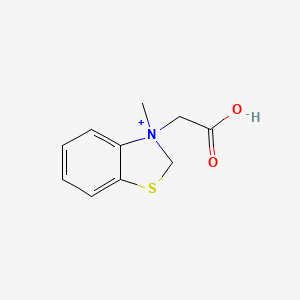
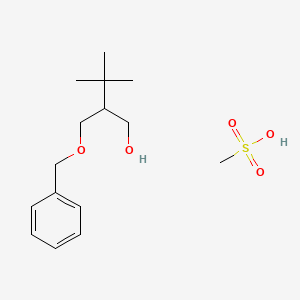
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
